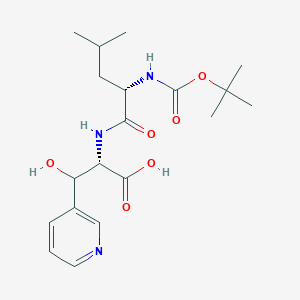

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine

説明

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .

特性

CAS番号 |

659747-29-2 |

|---|---|

分子式 |

C19H29N3O6 |

分子量 |

395.4 g/mol |

IUPAC名 |

(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C19H29N3O6/c1-11(2)9-13(21-18(27)28-19(3,4)5)16(24)22-14(17(25)26)15(23)12-7-6-8-20-10-12/h6-8,10-11,13-15,23H,9H2,1-5H3,(H,21,27)(H,22,24)(H,25,26)/t13-,14-,15?/m0/s1 |

InChIキー |

MNMIBKVUOCJEBY-ZYOSVBKOSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)CC(C(=O)NC(C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine typically involves the protection of the amino group of L-leucine with a Boc group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with 3-pyridin-3-yl-L-serine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity .

化学反応の分析

Types of Reactions

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol . The compound can also participate in peptide bond formation, where the Boc group protects the amino group during the coupling reaction .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol

Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).

Major Products

The major product of deprotection is the free amino acid, L-leucyl-3-pyridin-3-yl-L-serine . During peptide synthesis, the major product is the desired peptide chain with the Boc group removed .

科学的研究の応用

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study protein interactions and functions by incorporating it into synthetic peptides . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is used in the large-scale production of peptides for research and pharmaceutical applications .

作用機序

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine involves the protection of the amino group with the Boc group. This prevents unwanted side reactions during peptide synthesis . The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved are primarily related to peptide bond formation and deprotection .

類似化合物との比較

Similar Compounds

- N-(tert-Butoxycarbonyl)ethanolamine

- N-(tert-Butoxycarbonyl)prolinal

- N-(tert-Butoxycarbonyl)amino acids

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is unique due to its specific combination of L-leucine and 3-pyridin-3-yl-L-serine, which provides distinct properties for peptide synthesis and biological studies . Its Boc-protected amino group ensures stability during synthesis and allows for selective deprotection .

生物活性

N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine (commonly referred to as Boc-Leu-Pyr-Ser) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Boc-Leu-Pyr-Ser is a modified peptide that incorporates a tert-butoxycarbonyl (Boc) protecting group on the leucine residue. The presence of the pyridine moiety is significant for its interaction with biological targets. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

- IUPAC Name : N-(tert-butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine

1. Antimicrobial Activity

Research indicates that Boc-Leu-Pyr-Ser exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, which leads to cell lysis. A study reported that cyclic peptides similar to Boc-Leu-Pyr-Ser demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.1 µg/mL for resistant strains like MRSA .

2. Antioxidant Properties

Boc-Leu-Pyr-Ser has been shown to possess antioxidant activities, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests that Boc-Leu-Pyr-Ser may have applications in treating inflammatory diseases and conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a comparative study, Boc-Leu-Pyr-Ser was tested against various bacterial strains, including both sensitive and resistant strains. The results indicated that the compound had a lower MIC compared to conventional antibiotics like vancomycin, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。